molecular formula C14H9ClN6 B2955094 1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole CAS No. 132369-16-5

1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole

Cat. No.: B2955094
CAS No.: 132369-16-5
M. Wt: 296.72
InChI Key: AQADIRSXMFRJOP-NTEUORMPSA-N
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Description

1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by two benzotriazole rings connected via a (Z)-configured chloroethenyl bridge. This structural motif introduces rigidity and conjugation, which may influence its physicochemical properties, such as UV absorption and thermal stability. Its structural uniqueness lies in the chloroethenyl linker, which distinguishes it from simpler benzotriazole derivatives.

Properties

IUPAC Name

1-[(Z)-2-(benzotriazol-1-yl)-1-chloroethenyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN6/c15-14(21-13-8-4-2-6-11(13)17-19-21)9-20-12-7-3-1-5-10(12)16-18-20/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQADIRSXMFRJOP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C=C(N3C4=CC=CC=C4N=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2/C=C(/N3C4=CC=CC=C4N=N3)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound by examining its antimicrobial, antitumor, and antiparasitic properties through various studies and case analyses.

Chemical Structure and Properties

The compound features two benzotriazole moieties connected by a chloroethenyl group. This structural configuration plays a critical role in its biological activity. The presence of the benzotriazole core is associated with multiple pharmacological effects due to its ability to interact with various biological targets.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Compound NameActivity TypeTarget OrganismsMIC (μg/mL)
1H-BenzotriazoleAntibacterialStaphylococcus aureus, E. coli12.5 - 25
2-(1H-benzotriazol-1-yl)acetamideAntifungalCandida albicans15
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)phenolAntimicrobialBacillus subtilis20

The compound demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Activity

Recent studies have indicated that benzotriazole derivatives possess antitumor properties. For instance, a compound structurally related to our target was shown to exhibit cytostatic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic potential of benzotriazole derivatives against several cancer cell lines, revealing that certain derivatives significantly inhibited cell proliferation:

  • Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
  • Results : The most potent derivative showed an IC50 value of 25 μM against HeLa cells after 72 hours of treatment .

Antiparasitic Activity

Benzotriazole derivatives have also been investigated for their antiparasitic effects. Notably, compounds were tested against Trypanosoma cruzi, the causative agent of Chagas disease.

In Vitro Studies on Antiparasitic Activity

In vitro studies demonstrated that certain benzotriazole derivatives exhibited dose-dependent growth inhibition of T. cruzi epimastigotes:

  • Concentration : At 50 μg/mL, a derivative caused a reduction in parasite viability by approximately 64% after 72 hours.
  • Comparison with Standard : The reference compound showed significantly lower efficacy under similar conditions .

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole derivatives can often be correlated with their structural features. Modifications at specific positions on the benzotriazole ring or the introduction of various substituents can enhance or diminish their bioactivity.

Key Findings in SAR Studies

  • Substituent Effects : Compounds with bulky hydrophobic groups tend to exhibit enhanced antimicrobial activity.
  • Linker Variations : The type of linker connecting the benzotriazole moieties can influence both solubility and biological activity .

Comparison with Similar Compounds

Benzotriazole derivatives are widely studied for their coordination chemistry, biological activity, and material science applications. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Features and Substituent Effects
Compound Name Key Substituents/Structural Features Molecular Interactions
1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole Dual benzotriazole rings; (Z)-chloroethenyl bridge Potential π-π stacking due to aromatic rings; limited hydrogen bonding
Bis[2-(1H-benzotriazol-1-yl)acetic acid]dichloridozinc(II) Benzotriazole-acetic acid ligand; Zn(II) coordination C-H⋯O and O-H⋯O hydrogen bonds; 3D network
2-(1H-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide Chlorobenzylidene hydrazide; benzotriazole core Likely N-H⋯O hydrogen bonding; planar structure
2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic acid derivatives Amino-substituted triazole; variable alkyl chains Enhanced solubility due to polar amino groups

Key Observations :

  • Chloroethenyl Bridge vs. This could affect solubility and bioavailability in applications like corrosion inhibition or drug design.
  • Hydrogen Bonding : Derivatives with carboxylic acid (e.g., ) or hydrazide (e.g., ) groups exhibit stronger intermolecular interactions, which influence crystal packing and stability. The target compound’s rigid structure may rely more on π-π stacking than hydrogen bonding.
Physicochemical and Functional Properties
  • Thermal Stability: The dual benzotriazole rings in the target compound may enhance thermal stability compared to mono-benzotriazole analogs (e.g., acetohydrazide derivatives ). Benzotriazole rings are known for their stability under high temperatures.
  • UV Absorption: Benzotriazole derivatives are often UV absorbers. The conjugation in the chloroethenyl bridge could extend absorption spectra compared to non-conjugated analogs.
  • Solubility: Amino-substituted triazole derivatives (e.g., ) exhibit higher aqueous solubility due to polar functional groups, whereas the target compound’s non-polar bridge may limit solubility in polar solvents.

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